molecular formula C22H19FN6O3S B2384021 ethyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 863457-91-4

ethyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate

Cat. No. B2384021
M. Wt: 466.49
InChI Key: ODXIEELHMCHQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a triazolopyrimidine ring and a benzoate ester group. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazolopyrimidine ring, the benzoate ester group, and the fluorobenzyl group. These groups could potentially engage in various interactions in a biological context .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability could be influenced by the presence of the various functional groups and heterocyclic rings .

Scientific Research Applications

Synthesis and Potential Applications

  • Insecticidal Properties : A study by Fadda et al. (2017) explored the synthesis of various heterocycles, including triazolo[4,5-d]pyrimidine derivatives, to assess their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This highlights the potential application of such compounds in agricultural pest control Fadda et al., 2017.

  • Cancer Treatment Exploration : Spectral, DFT/B3LYP, and molecular docking analyses were performed on a similar compound, showcasing its potential as a cancer inhibitor due to its binding energy and ability to adhere to the active sites of proteins, suggesting a pathway for developing new cancer treatments Sert et al., 2020.

  • Receptor Affinity Studies : Research on amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, including those with fluorobenzyl groups, has shown high affinity and selectivity for the A1 receptor subtype, which could have implications in developing therapeutic agents targeting adenosine receptors Betti et al., 1999.

Innovative Synthetic Pathways and Characterization

  • Synthesis of Heterocyclic Systems : The utility of pyrimidin-2-thione derivatives in the synthesis of new fused thiazolo[3,2-a]pyrimidines showcases innovative approaches to creating complex heterocyclic systems that could have various applications in medicinal chemistry and beyond Mahmoud & El-Shahawi, 2008.

  • Antimicrobial Activity : Certain new derivatives of 1,2,4-triazolo[1,5-a]pyrimidines synthesized through innovative pathways have been tested for their in vitro antibacterial and antifungal activities, showing results comparable with ampicillin and fluconazole, indicating their potential as antimicrobial agents Mostafa et al., 2008.

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its specific biological activity and the conditions under which it is handled. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis. Additionally, studies could be conducted to better understand its physical and chemical properties .

properties

IUPAC Name

ethyl 4-[[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O3S/c1-2-32-22(31)15-5-9-17(10-6-15)26-18(30)12-33-21-19-20(24-13-25-21)29(28-27-19)11-14-3-7-16(23)8-4-14/h3-10,13H,2,11-12H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXIEELHMCHQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate

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